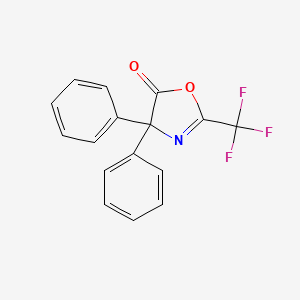![molecular formula C11H12N2O2 B14458794 2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- CAS No. 74274-11-6](/img/structure/B14458794.png)
2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- is an organic compound with the molecular formula C9H8N2O2 It is a derivative of pyrrolidinedione, featuring a pyridinyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- typically involves the reaction of pyrrolidinedione with 2-(2-pyridinyl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained around 128-129°C . The product is then purified through recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrrolidinedione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrrolidinedione derivatives.
Substitution: Formation of substituted pyrrolidinedione derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets. The pyridinyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Pyrrolidinedione, 1-ethyl-: Similar structure but with an ethyl group instead of a pyridinyl group.
2,5-Pyrrolidinedione, 1-methyl-: Contains a methyl group instead of a pyridinyl group.
Uniqueness
2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and biochemistry.
Propiedades
Número CAS |
74274-11-6 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-(2-pyridin-2-ylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c14-10-4-5-11(15)13(10)8-6-9-3-1-2-7-12-9/h1-3,7H,4-6,8H2 |
Clave InChI |
ISEBLFYEUIDKGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


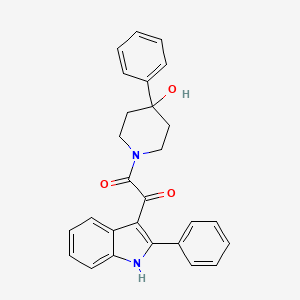
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)



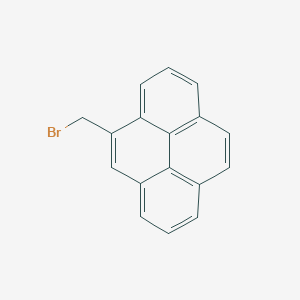
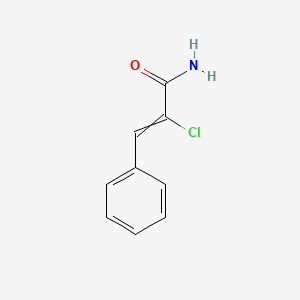
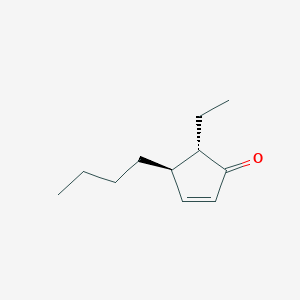
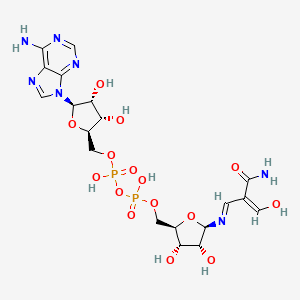
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
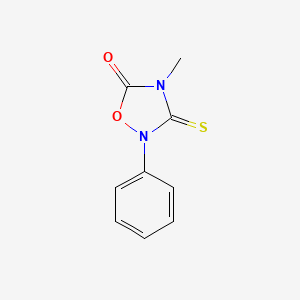
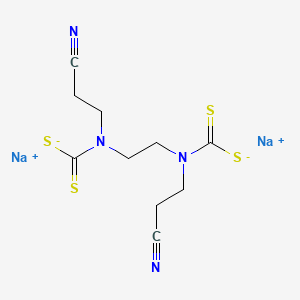
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
